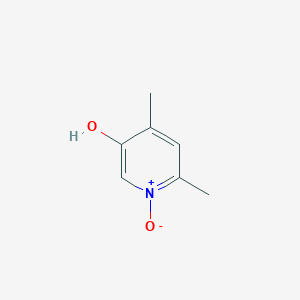
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-5-hydroxypyridine N-oxide is a derivative of pyridine, an aromatic heterocyclic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the N-oxide group in 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-5-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other suitable catalysts . Another method includes the use of metalloorganic oxidizing agents and cycloaddition reactions .
Industrial Production Methods
Industrial production of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) typically involves continuous flow processes using packed-bed microreactors. These processes offer advantages such as higher efficiency, safety, and greener production methods compared to traditional batch reactors .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-5-hydroxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various metalloorganic catalysts. Reaction conditions often involve mild temperatures and specific solvents to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various pyridine N-oxide derivatives, while reduction reactions yield the parent pyridine compound .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-5-hydroxypyridine N-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) involves its ability to act as both an electron donor and acceptor due to the presence of the N-oxide group. This unique push-pull property allows it to participate in various chemical reactions and interact with molecular targets such as enzymes and metal ions . The compound’s ability to form chelation complexes with metal ions is particularly important in its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxypyridine N-oxide
- 2-Mercaptopyridine N-oxide
- 8-Hydroxyquinoline
Uniqueness
Compared to similar compounds, 3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) has unique properties due to the presence of both methyl and hydroxyl groups on the pyridine ring. These substituents influence its reactivity and make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
143509-34-6 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
4,6-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3 |
InChI-Schlüssel |
VEKLLMQPVFQSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
Kanonische SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
Synonyme |
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















